5-Chloroquinoline
CAS No.: 635-27-8
Cat. No.: VC20754891
Molecular Formula: C9H6ClN
Molecular Weight: 163.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 635-27-8 |
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Molecular Formula | C9H6ClN |
Molecular Weight | 163.6 g/mol |
IUPAC Name | 5-chloroquinoline |
Standard InChI | InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H |
Standard InChI Key | HJSRGOVAIOPERP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=N2)C(=C1)Cl |
Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)Cl |
Boiling Point | 256.0 °C |
Melting Point | 45.0 °C |
5-Chloroquinoline (C₉H₆ClN) is a halogenated quinoline derivative with a chlorine substituent at the 5-position of the quinoline ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, exhibiting diverse biological activities and material science applications. Below is a structured analysis of its properties, synthesis, applications, and research findings.
Synthesis Methods
Cyclization of Anilines
A common method involves the Doebner-von Miller reaction:
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Reagents: 4-Chloro-2-aminophenol, acrolein diethyl acetal, HCl.
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Conditions: Reflux in 1N HCl at 111°C for 24 hours.
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Workup: Neutralization with Na₂CO₃, extraction with dichloromethane, and column chromatography.
Alternative Routes
Patent CN108191753A describes a method using 4-chloro-2-nitrophenol and methacrylaldehyde in glacial acetic acid, yielding 5-chloro-8-hydroxyquinoline after crystallization and purification .
Biological and Pharmacological Activities
Anticancer Activity
Antimicrobial and Antifungal Effects
Applications
Recent Research Developments
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